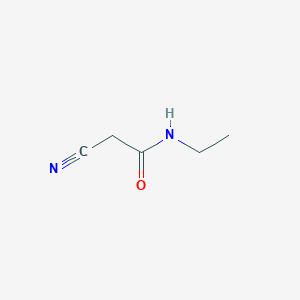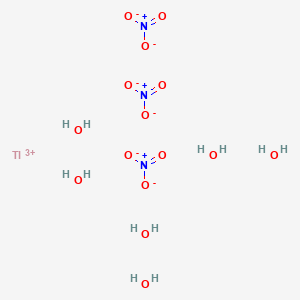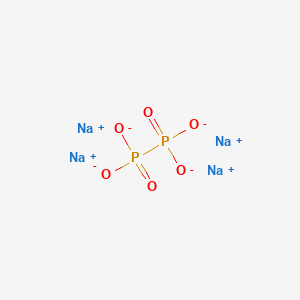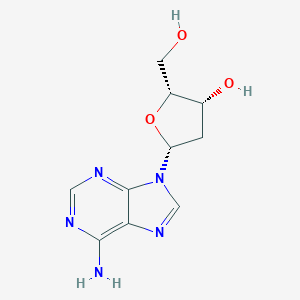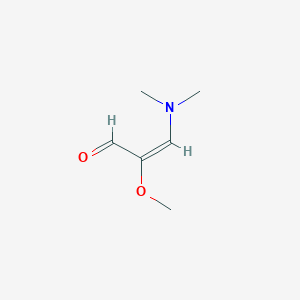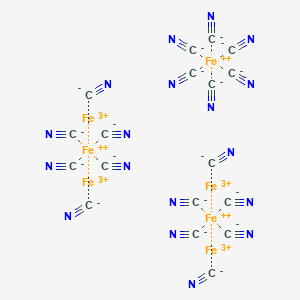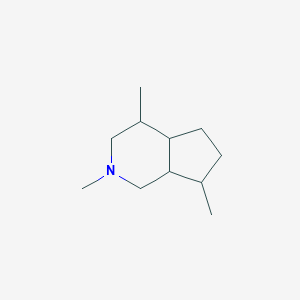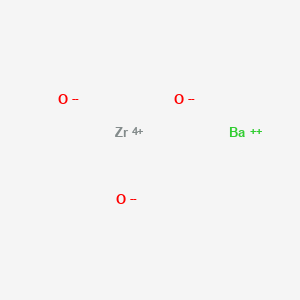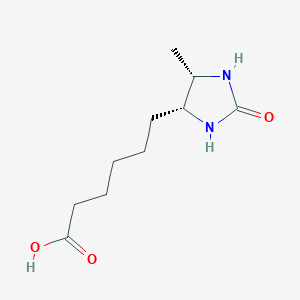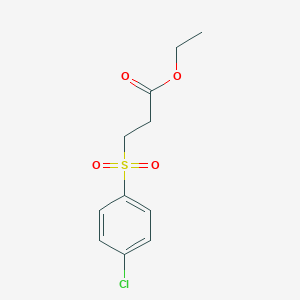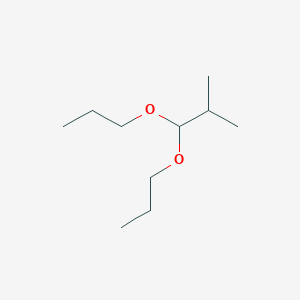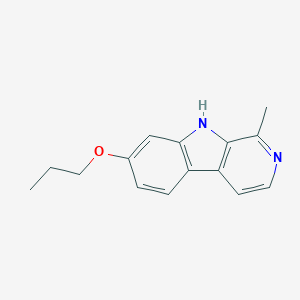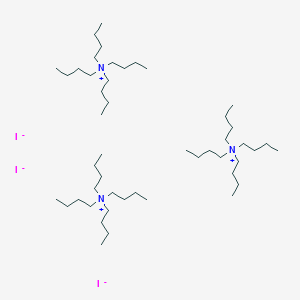
Tetrabutylammonium triiodide
Übersicht
Beschreibung
Tetrabutylammonium triiodide (TBAI3) is a quaternary ammonium salt with a triiodide counterion . It is a common carrier of the triiodide used in chemical synthesis of photovoltaic materials, organic conductors, and superconductors .
Synthesis Analysis
While specific synthesis methods for Tetrabutylammonium triiodide were not found, it is known to be used in the preparation of gel polymer electrolytes blended with polyacrylonitrile (PAN) for possible application in dye-sensitized solar cells .Molecular Structure Analysis
The molecular structure of Tetrabutylammonium triiodide is represented by the linear formula (CH3CH2CH2CH2)4N(I3) . In crystals, the triiodide moieties are linear and show high crystallinity .Chemical Reactions Analysis
Tetrabutylammonium triiodide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .Wissenschaftliche Forschungsanwendungen
Photovoltaic Materials
TBAI3 is commonly used in the chemical synthesis of photovoltaic materials . These materials are used in the construction of solar cells, which convert sunlight into electricity. The use of TBAI3 in this process can enhance the efficiency and stability of the solar cells .
Organic Conductors
TBAI3 plays a significant role in the synthesis of organic conductors . Organic conductors are materials that conduct electricity and are based on carbon-based molecules. They are used in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
Superconductors
TBAI3 is also used in the synthesis of organic superconductors . Superconductors are materials that can conduct electricity without resistance when cooled to certain temperatures. Organic superconductors, in particular, offer the advantage of being more flexible and cheaper to produce than traditional inorganic superconductors .
Halogenation Reagents
TBAI3 is used as a halogenation reagent . Halogenation is a chemical reaction that involves the addition of one or more halogens to a compound. TBAI3, with its triiodide counterion, can be used to introduce iodine into other compounds .
Crystallography
In crystallography, TBAI3 is noted for its high crystallinity . The triiodide moieties in TBAI3 form linear chains, which contribute to its high crystallinity . This property makes it useful in the study of crystal structures and in the development of materials with specific crystal structures .
Synthesis of Triazoles
TBAI3 has been used in the synthesis of 1,4-disubstituted-1,2,3-triazoles . These compounds have a wide range of applications, including medicinal chemistry, where they are used in the development of new pharmaceuticals .
Safety And Hazards
Tetrabutylammonium triiodide is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas. For personal protection, it is recommended to use a dust mask type N95 (US), Eyeshields, and Gloves .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetrabutylazanium;triiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.I3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSSZSCMFDYICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.I[I-]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36I3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium triiodide | |
CAS RN |
13311-45-0 | |
| Record name | Tetrabutylammonium Triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




